3-Fluorothiophenol

Catalog No.
S535342
CAS No.
2557-77-9
M.F
C6H5FS
M. Wt
128.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorothiophenol

CAS Number

2557-77-9

Product Name

3-Fluorothiophenol

IUPAC Name

3-fluorobenzenethiol

Molecular Formula

C6H5FS

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H5FS/c7-5-2-1-3-6(8)4-5/h1-4,8H

InChI Key

ZDEUGINAVLMAET-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S)F

Solubility

Soluble in DMSO

Synonyms

m-Fluorobenzenethiol

Canonical SMILES

C1=CC(=CC(=C1)S)F

Description

The exact mass of the compound 3-Fluorothiophenol is 128.0096 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Precursor for Functional Materials

Due to the presence of both a fluorine atom and a thiol group, 3-Fluorothiophenol can act as a building block for the synthesis of various functional materials.

  • Thiol-ene Click Chemistry

    The thiol group in 3-Fluorothiophenol can participate in thiol-ene click chemistry, a reliable and efficient technique for creating new materials with specific properties. By reacting with alkenes, 3-Fluorothiophenol can be incorporated into polymers, resins, and other functional structures [].

  • Self-assembled Monolayers (SAMs)

    3-Fluorothiophenol's ability to form strong bonds with gold surfaces makes it a candidate for the development of Self-assembled Monolayers (SAMs). SAMs are ordered assemblies of molecules on a substrate and can be used in various applications such as biosensors, molecular electronics, and corrosion protection []. The presence of the fluorine atom in 3-Fluorothiophenol might influence the properties of the SAMs, such as their packing density and electronic behavior.

Potential Pharmaceutical Applications

  • Fluorine Substitution

    The presence of a fluorine atom can sometimes improve the drug-like properties of a molecule. Fluorine substitution can enhance a molecule's metabolic stability and membrane permeability, both crucial factors for successful drug development [].

  • Thiol Group for Bioconjugation

    The thiol group can be used to attach 3-Fluorothiophenol to biomolecules like peptides or proteins through a process known as bioconjugation. This could be useful for creating targeted drug delivery systems or probes for biological imaging [].

3-Fluorothiophenol (3-FTP) is an aromatic organic compound with the molecular formula C6H5FS. It is a derivative of thiophenol, where a fluorine atom is attached to the third carbon position of the benzene ring, and a thiol group (-SH) is present. 3-FTP is a colorless liquid at room temperature [].

The origin of 3-FTP is likely through synthetic methods in a laboratory setting. Due to its specific structure, it is not commonly found in nature. 3-FTP holds significance in scientific research due to its unique properties that allow it to participate in various chemical reactions and potentially serve as a building block for more complex molecules.


Molecular Structure Analysis

3-FTP possesses a hybrid aromatic and functional group structure. The core of the molecule consists of a benzene ring with a delocalized electron cloud, contributing to its aromatic character. A fluorine atom is attached at the third position of the ring, slightly affecting the electron distribution and potentially influencing reactivity. The most notable aspect of the structure is the thiol group (-SH) bonded to the first carbon of the benzene ring. This thiol group grants 3-FTP unique properties, including acidity and the ability to form covalent bonds with metals.


Chemical Reactions Analysis

3-FTP can participate in various chemical reactions due to the presence of the thiol group and the aromatic ring. Here are some relevant reactions:

  • Synthesis: There are several methods for synthesizing 3-FTP. One common approach involves the reaction of 3-fluorobromobenzene with sodium sulfide (Na2S).
3-FC6H4Br + Na2S -> 3-FC6H4SH + NaBr
  • Substitution Reactions

    The aromatic ring in 3-FTP can undergo electrophilic aromatic substitution reactions, where an electrophile (electron-deficient species) replaces a hydrogen atom on the ring. The presence of the fluorine atom might slightly deactivate the ring towards electrophiles compared to unsubstituted thiophenol.

  • Oxidation

    The thiol group in 3-FTP can be oxidized to a disulfide bond (-S-S-) or a sulfonic acid group (-SO3H) under appropriate conditions.


Physical And Chemical Properties Analysis

  • Melting Point: No data readily available on the specific melting point of 3-FTP.
  • Boiling Point: No data readily available on the specific boiling point of 3-FTP.
  • Solubility: 3-FTP is expected to be slightly soluble in organic solvents like ethanol, toluene, and dichloromethane due to its aromatic character. However, it might have limited solubility in water due to the nonpolar nature of the aromatic ring and the polarity of the thiol group.
  • Stability: 3-FTP is likely air- and light-sensitive due to the presence of the thiol group, which can be susceptible to oxidation.
  • Form covalent bonds with metal centers through the thiol group, potentially making it useful in coordination chemistry research.
  • Act as a precursor for the synthesis of more complex molecules with desired properties.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.4

Exact Mass

128.0096

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (13.33%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2557-77-9

Wikipedia

3-Fluorothiophenol

Dates

Modify: 2023-08-15

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